An In-depth Technical Guide to the Chemical Properties of Gallium(III) 2,4-pentanedionate
An In-depth Technical Guide to the Chemical Properties of Gallium(III) 2,4-pentanedionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Gallium(III) 2,4-pentanedionate, also known as gallium(III) acetylacetonate (B107027) or Ga(acac)₃. This organometallic compound serves as a crucial precursor in materials science and is under investigation for its potential therapeutic applications. This document consolidates key data on its physical and chemical characteristics, spectroscopic signature, thermal behavior, and relevant experimental protocols.
Core Chemical and Physical Properties
Gallium(III) 2,4-pentanedionate is a coordination complex where a central gallium atom in the +3 oxidation state is chelated by three 2,4-pentanedionate (acetylacetonate) ligands. It typically presents as a white to pale yellow crystalline powder.[1][2][3] Its monoclinic crystal structure is isomorphous with other octahedral tris(acetylacetonate) complexes.[4]
Table 1: Physical and Chemical Properties of Gallium(III) 2,4-pentanedionate
| Property | Value | References |
| Molecular Formula | C₁₅H₂₁GaO₆ | [5] |
| Molecular Weight | 367.05 g/mol | [5] |
| CAS Number | 14405-43-7 | [4][6] |
| Appearance | White to pale yellow crystalline powder | [1][2][3] |
| Melting Point | 196-198 °C (decomposes) | [7][8][9] |
| Boiling Point | 140 °C at 10 mmHg (sublimes) | [3][9] |
| Density | 1.42 g/cm³ | [2][4] |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol (B145695), acetone, and toluene. | [4][7][8] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the characterization and quality control of Gallium(III) 2,4-pentanedionate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the ligand environment around the gallium center. As gallium-69 (B82052) and gallium-71 (B576915) are quadrupolar nuclei, broadening of adjacent proton and carbon signals can be expected.
Table 2: ¹H NMR Spectroscopic Data for Gallium(III) 2,4-pentanedionate
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| Data not available in search results | - | Methyl protons (-CH₃) | [1][10] |
| Data not available in search results | - | Methine proton (-CH=) | [1][10] |
Table 3: ¹³C NMR Spectroscopic Data for Gallium(III) 2,4-pentanedionate
| Chemical Shift (δ, ppm) | Assignment | Reference |
| Data not available in search results | Methyl carbon (-CH₃) | [1][10] |
| Data not available in search results | Methine carbon (-CH=) | [1][10] |
| Data not available in search results | Carbonyl carbon (C=O) | [1][10] |
Note: Specific chemical shift values were not available in the provided search results. Researchers are advised to consult spectral databases such as those from Sigma-Aldrich for experimental spectra.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for confirming the coordination of the acetylacetonate ligand to the gallium ion. The vibrational modes of the C=O and C=C bonds in the chelate ring are particularly informative.
Table 4: Key IR Absorption Bands for Gallium(III) 2,4-pentanedionate
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
| ~1573 | C=O stretching | [11] |
| ~1523 | C=C stretching | [11] |
| Further assignments available in cited literature | [5][12] |
Thermal Properties
The thermal stability of Gallium(III) 2,4-pentanedionate is a critical parameter for its application as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD).
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine its decomposition profile. Decomposition of Gallium(III) 2,4-pentanedionate generally begins at temperatures above 200 °C.[13] In the presence of oxygen, it decomposes to form gallium oxide (Ga₂O₃) at around 300-400°C.[14]
Table 5: Thermal Analysis Data for Gallium(III) 2,4-pentanedionate
| Analysis Technique | Observation | Temperature Range (°C) | Reference |
| TGA/DSC | Onset of decomposition | >200 | [13] |
| TGA (in oxygen) | Decomposition to Ga₂O₃ | ~300-400 | [14] |
Note: Detailed TGA/DSC curves with specific weight loss percentages at different stages were not available in the search results.
Experimental Protocols
Synthesis of Gallium(III) 2,4-pentanedionate
This protocol is a general procedure based on the reaction of a gallium salt with acetylacetone (B45752).
Objective: To synthesize Gallium(III) 2,4-pentanedionate.
Materials:
-
Gallium(III) nitrate (B79036) hydrate (B1144303) (Ga(NO₃)₃·xH₂O)
-
2,4-pentanedione (acetylacetone, Hacac)
-
Ammonia (B1221849) solution (NH₃·H₂O)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve a stoichiometric amount of Gallium(III) nitrate hydrate in deionized water.
-
In a separate beaker, dissolve a 3-molar excess of 2,4-pentanedione in ethanol.
-
Slowly add the gallium nitrate solution to the acetylacetone solution with constant stirring.
-
Gradually add ammonia solution dropwise to the mixture to raise the pH and facilitate the deprotonation of acetylacetone and the formation of the complex. The formation of a white precipitate should be observed.
-
Continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate with deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the resulting white powder, Gallium(III) 2,4-pentanedionate, in a desiccator or under vacuum.
Workflow Diagram for Synthesis:
Caption: Workflow for the synthesis of Gallium(III) 2,4-pentanedionate.
Atomic Layer Deposition (ALD) of Gallium Oxide (Ga₂O₃) Thin Films
This is a representative protocol for the deposition of Ga₂O₃ thin films using Ga(acac)₃ as the gallium precursor.
Objective: To deposit a thin film of gallium oxide on a substrate using ALD.
Materials and Equipment:
-
Gallium(III) 2,4-pentanedionate (Ga(acac)₃)
-
Ozone (O₃) or deionized water as the oxygen source
-
Substrates (e.g., silicon wafers, glass)
-
Atomic Layer Deposition (ALD) reactor
Procedure:
-
Load the substrates into the ALD reactor chamber.
-
Heat the Ga(acac)₃ precursor to its sublimation temperature (e.g., 160 °C) to ensure adequate vapor pressure.
-
Heat the substrates to the desired deposition temperature (e.g., 250-400 °C).
-
Introduce the vaporized Ga(acac)₃ into the reactor chamber in a controlled pulse, allowing it to adsorb onto the substrate surface.
-
Purge the reactor with an inert gas (e.g., nitrogen) to remove any unreacted precursor and byproducts.
-
Introduce the oxygen source (e.g., ozone or water vapor) into the chamber in a controlled pulse to react with the adsorbed gallium precursor, forming a layer of Ga₂O₃.
-
Purge the reactor again with the inert gas to remove any unreacted oxygen source and byproducts.
-
Repeat this cycle of precursor pulse, purge, oxygen source pulse, and purge to grow the film to the desired thickness.
Workflow Diagram for ALD:
Caption: A typical cycle for the Atomic Layer Deposition of Ga₂O₃.
Applications in Drug Development: Anticancer Mechanism
Gallium-containing compounds, including complexes derived from Ga(acac)₃, have shown promise as anticancer agents. Their mechanism of action is primarily linked to the disruption of iron metabolism in cancer cells, which have a high demand for iron to support their rapid proliferation.
The anticancer activity of gallium arises from its ability to act as an iron mimetic.[1][15] Gallium(III) shares similar ionic radius and coordination chemistry with iron(III), allowing it to bind to transferrin, the primary iron transport protein in the blood. This gallium-transferrin complex can then interact with transferrin receptors, which are often overexpressed on the surface of cancer cells, leading to the uptake of gallium.
Once inside the cell, gallium disrupts iron-dependent pathways. A key target is ribonucleotide reductase, an iron-dependent enzyme essential for DNA synthesis and repair. By displacing iron from this enzyme, gallium inhibits its activity, leading to cell cycle arrest and apoptosis.[1] Furthermore, gallium can interfere with mitochondrial function and induce the production of reactive oxygen species (ROS), further contributing to cellular damage and programmed cell death.[10]
Signaling Pathway Diagram for Anticancer Activity of Gallium Compounds:
Caption: Anticancer signaling pathway of gallium compounds.
This guide provides a foundational understanding of the chemical properties of Gallium(III) 2,4-pentanedionate for researchers and professionals in drug development and materials science. Further detailed characterization and protocol optimization are encouraged for specific applications.
References
- 1. Gallium(III) acetylacetonate | C15H21GaO6 | CID 16717626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. 乙酰丙酮镓(III) 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. strem.com [strem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GALLIUM(III) 2,4-PENTANEDIONATE | 14405-43-7 [amp.chemicalbook.com]
- 8. researcherslinks.com [researcherslinks.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Growth of gallium oxide thin films from gallium acetylacetonate by atomic layer epitaxy | Semantic Scholar [semanticscholar.org]
- 12. Growth of gallium oxide thin films from gallium acetylacetonate by atomic layer epitaxy - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. indium.com [indium.com]
- 14. Vapor–solid–solid growth dynamics in GaAs nanowires - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 15. Atomic Layer Deposition of Ga2O3 Films Using Trimethylgallium and Ozone | Semantic Scholar [semanticscholar.org]
